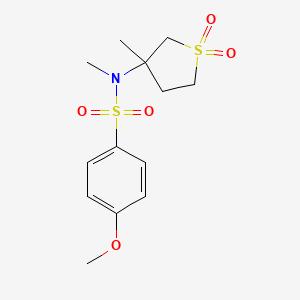

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound characterized by its unique molecular structure. This compound features a methoxy group, a methyl group, and a sulfonamide group attached to a thiophene ring, making it a subject of interest in various scientific fields.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene ring The initial step may include the formation of 3-methylthiophene through a Friedel-Crafts acylation reaction

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques such as column chromatography or recrystallization might be employed to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Halogenation using bromine (Br2) or iodine (I2) in the presence of a catalyst.

Major Products Formed:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of reduced thiophenes.

Substitution: Introduction of halogen atoms or other substituents.

Aplicaciones Científicas De Investigación

Biological Activities

Anticancer Properties

Research indicates that derivatives of benzenesulfonamide, including 4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide, exhibit promising anticancer activity. A notable study focused on a related compound demonstrated its dual-targeting capability against STAT3 and tubulin, which are critical in cancer progression. The compound showed IC50 values of 1.35 μM against A549 cells (lung cancer), 2.85 μM against MDA-MB-231 cells (breast cancer), and 3.04 μM against HCT-116 cells (colon cancer) .

Applications in Drug Development

The unique properties of this compound position it as a candidate for further development in the pharmaceutical industry. Its ability to target multiple pathways makes it an attractive option for developing combination therapies for cancer treatment.

Data Table: Comparative Analysis of Similar Compounds

| Compound Name | Structure Features | Biological Activity | IC50 Values (μM) |

|---|---|---|---|

| This compound | Contains methoxy and methyl groups | Dual-target inhibitor | 1.35 (A549), 2.85 (MDA-MB-231), 3.04 (HCT-116) |

| DL14 | Similar sulfonamide structure | Anticancer agent targeting STAT3 and tubulin | 0.83 (tubulin), 6.84 (STAT3) |

| N-(1-(1,1-dioxidotetrahydrothiophen)acetamide | Lacks methoxy group; simpler structure | Focused on acetamide activity | Not specified |

Study 1: Dual Targeting in Cancer Therapy

In a study published in Dove Medical Press, researchers synthesized a series of benzenesulfonamide derivatives to evaluate their efficacy against human Glutamate-Cysteine Ligase (GCL). The findings indicated that modifications similar to those found in this compound lead to enhanced inhibition of GCL activity, suggesting potential applications in neurodegenerative diseases .

Study 2: Structural Optimization for Anticancer Activity

Another study explored the optimization of benzenesulfonamide derivatives for improved anticancer activity. The research highlighted how variations in substituents influenced biological activity and suggested that compounds with a tetrahydrothiophene core exhibited superior performance against various cancer cell lines .

Mecanismo De Acción

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system .

Comparación Con Compuestos Similares

4-Methoxy-N-methyl-N-(2-methylthiophen-3-yl)benzenesulfonamide

4-Methoxy-N-methyl-N-(3-methylthiophen-3-yl)benzenesulfonamide

4-Methoxy-N-methyl-N-(3-methyl-1,1-dioxidothiophen-3-yl)benzenesulfonamide

Uniqueness: This compound is unique due to the presence of the dioxidothiophene group, which imparts distinct chemical and physical properties compared to its analogs. This structural difference can lead to variations in reactivity and biological activity.

Actividad Biológica

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide is a complex organic compound that presents potential biological activities due to its unique structural features. The presence of various functional groups, including methoxy and sulfonamide moieties, suggests diverse chemical reactivity and biological interactions. This article explores the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H21N2O5S, with a molecular weight of approximately 367.42 g/mol. The compound's structure includes:

- A methoxy group (−OCH3)

- A sulfonamide functional group (−SO2NH)

- A tetrahydrothiophene ring with a dioxo substituent

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit various biological activities, including:

- Anticancer Effects : Compounds with benzenesulfonamide derivatives have been reported to target specific proteins involved in cancer progression, such as STAT3 and tubulin.

- Antimicrobial Properties : Some derivatives demonstrate antibacterial and antifungal activities.

Table 1: Summary of Biological Activities

Anticancer Activity

A study focused on related benzenesulfonamide compounds demonstrated significant anticancer activity. For instance, a derivative similar to this compound showed IC50 values of 1.35 μM against A549 cells and 2.85 μM against MDA-MB-231 cells. The compound was found to inhibit tubulin polymerization and STAT3 phosphorylation effectively, indicating its dual-target potential in cancer therapy .

Antimicrobial Studies

Another investigation into the antimicrobial properties of similar compounds revealed promising results against various pathogens. The synthesized derivatives were tested for their ability to inhibit bacterial growth, with some showing effective inhibition zones comparable to standard antibiotics .

The mechanisms by which this compound exerts its biological effects may involve:

- Binding to Target Proteins : The compound may bind to specific sites on target proteins such as tubulin or STAT3, disrupting their normal function.

- Inhibition of Enzymatic Activity : By inhibiting enzymes like COX, the compound could reduce inflammation and tumor growth.

Propiedades

IUPAC Name |

4-methoxy-N-methyl-N-(3-methyl-1,1-dioxothiolan-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO5S2/c1-13(8-9-20(15,16)10-13)14(2)21(17,18)12-6-4-11(19-3)5-7-12/h4-7H,8-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBJRSOSGXWIRKN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCS(=O)(=O)C1)N(C)S(=O)(=O)C2=CC=C(C=C2)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO5S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.